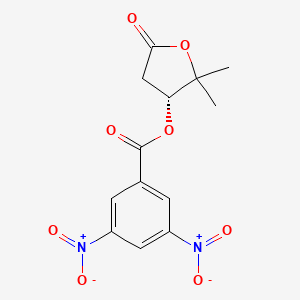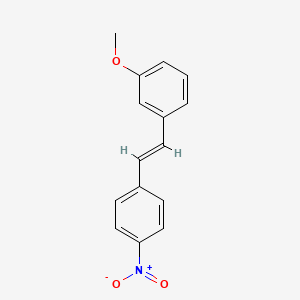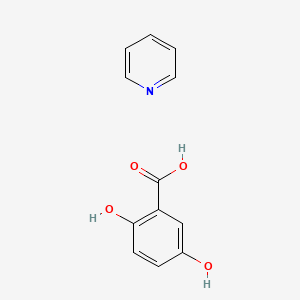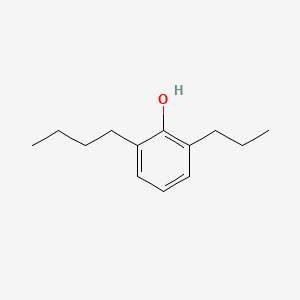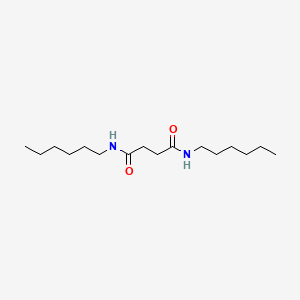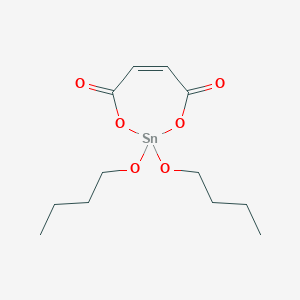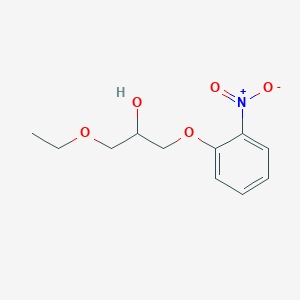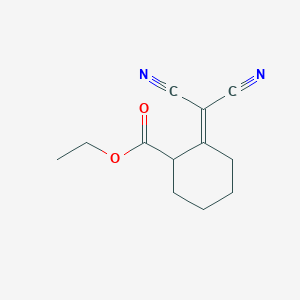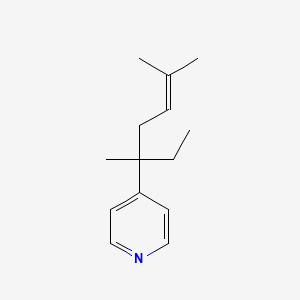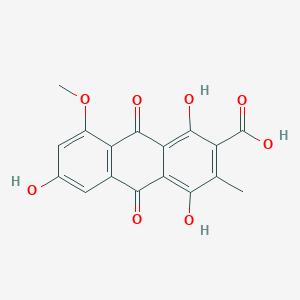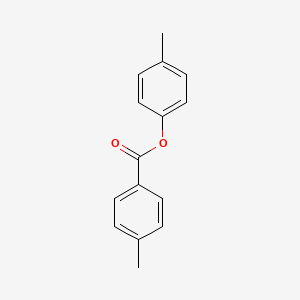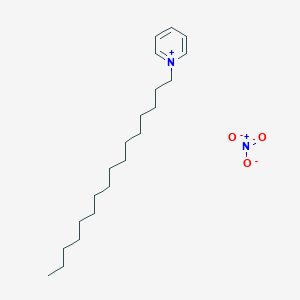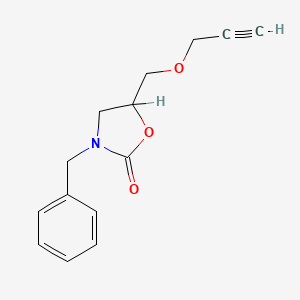
3-Benzyl-5-(2-propynyloxymethyl)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-(2-propynyloxymethyl)-2-oxazolidinone is an organic compound with the molecular formula C₁₄H₁₅NO₃. It is a member of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a benzyl group, a propynyloxymethyl group, and an oxazolidinone ring, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(2-propynyloxymethyl)-2-oxazolidinone typically involves the reaction of benzylamine with glycidol, followed by the introduction of a propynyloxymethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazolidinone ring. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-5-(2-propynyloxymethyl)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The benzyl and propynyloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-(2-propynyloxymethyl)-2-oxazolidinone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-(2-propynyloxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with target molecules, influencing their activity. The benzyl and propynyloxymethyl groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-2-oxazolidinone: Lacks the propynyloxymethyl group, making it less versatile in certain reactions.
5-(2-Propynyloxymethyl)-2-oxazolidinone: Lacks the benzyl group, affecting its binding properties.
3-Benzyl-5-methyl-2-oxazolidinone: Contains a methyl group instead of a propynyloxymethyl group, altering its reactivity.
Uniqueness
3-Benzyl-5-(2-propynyloxymethyl)-2-oxazolidinone is unique due to the presence of both benzyl and propynyloxymethyl groups, which enhance its reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
23598-56-3 |
|---|---|
Molekularformel |
C14H15NO3 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
3-benzyl-5-(prop-2-ynoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H15NO3/c1-2-8-17-11-13-10-15(14(16)18-13)9-12-6-4-3-5-7-12/h1,3-7,13H,8-11H2 |
InChI-Schlüssel |
SAASGNVPSABDSR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCC1CN(C(=O)O1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


